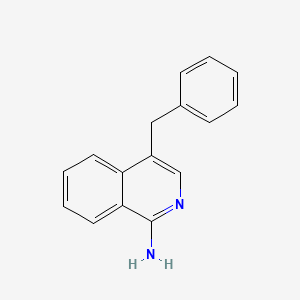

4-Benzylisoquinolin-1-amine

Description

Structure

3D Structure

Properties

CAS No. |

42398-69-6 |

|---|---|

Molecular Formula |

C16H14N2 |

Molecular Weight |

234.29 g/mol |

IUPAC Name |

4-benzylisoquinolin-1-amine |

InChI |

InChI=1S/C16H14N2/c17-16-15-9-5-4-8-14(15)13(11-18-16)10-12-6-2-1-3-7-12/h1-9,11H,10H2,(H2,17,18) |

InChI Key |

NUPSDJAQBLLBGS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CN=C(C3=CC=CC=C32)N |

Origin of Product |

United States |

Synthetic Methodologies for 4 Benzylisoquinolin 1 Amine and Analogues

Classical Total Synthesis Approaches

Traditional methods for constructing the isoquinoline (B145761) core, such as the Pictet-Spengler and Bischler-Napieralski reactions, are foundational in alkaloid synthesis. However, to yield 4-benzylisoquinolin-1-amine, these reactions must be integrated into multi-step sequences involving subsequent functionalization of the isoquinoline ring.

Pictet-Spengler Reactions

The Pictet-Spengler reaction is a powerful method for synthesizing tetrahydroisoquinolines (THIQs) through the acid-catalyzed cyclization of a β-arylethylamine with an aldehyde or ketone. nih.govmdpi.com The standard reaction directly furnishes a C-1 substituted product. To apply this method for this compound, a strategy would involve using a β-phenylethylamine and a suitable carbonyl compound, followed by subsequent modification of the resulting THIQ core.

A plausible synthetic sequence would be:

Pictet-Spengler Cyclization : Reaction of a phenylethylamine with an aldehyde (e.g., formaldehyde) to form a simple tetrahydroisoquinoline.

Aromatization : Dehydrogenation of the THIQ ring to yield the aromatic isoquinoline core.

C-4 Benzylation : Introduction of the benzyl (B1604629) group at the C-4 position. This can be challenging and may require the use of organometallic reagents or transition-metal-catalyzed cross-coupling reactions on a pre-functionalized isoquinoline (e.g., a 4-haloisoquinoline).

C-1 Amination : The final introduction of the amine group at the C-1 position, often achieved by first converting the C-1 position to a good leaving group (like a chloro group via an intermediate isoquinolin-1(2H)-one) followed by nucleophilic substitution with an amine source. nih.gov

| Step | Reaction Type | Key Reagents/Conditions | Intermediate Product |

| 1 | Pictet-Spengler Reaction | β-Arylethylamine, Aldehyde, Acid catalyst (e.g., H₂SO₄, TFA) | Tetrahydroisoquinoline |

| 2 | Aromatization/Oxidation | Pd/C, Sulfur, or other dehydrogenating agents | Isoquinoline |

| 3 | C-4 Benzylation | Organometallic reagents or Pd-catalyzed coupling on 4-haloisoquinoline | 4-Benzylisoquinoline (B11886311) |

| 4 | C-1 Amination | 1. Oxidation to isoquinolin-1(2H)-one 2. Chlorination (e.g., POCl₃) 3. Amination | This compound |

Bischler-Napieralski Cyclization and Subsequent Transformations

The Bischler-Napieralski reaction is another cornerstone of isoquinoline synthesis, involving the intramolecular cyclization of a β-phenylethylamide using a dehydrating agent like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅). nih.govd-nb.infonih.gov This reaction typically produces a 3,4-dihydroisoquinoline, which can then be aromatized. researchgate.net Similar to the Pictet-Spengler approach, this method requires additional steps to install the required substituents at the C-1 and C-4 positions.

The sequence to the target molecule involves:

Amide Formation : Acylation of a β-phenylethylamine to form the necessary amide precursor. The acyl group used will determine the initial substituent at C-1 of the dihydroisoquinoline ring.

Bischler-Napieralski Cyclization : Treatment with a strong dehydrating agent (e.g., POCl₃) to effect the cyclodehydration, yielding a 1-substituted-3,4-dihydroisoquinoline. nih.gov

Aromatization : Oxidation of the dihydroisoquinoline intermediate to the corresponding aromatic isoquinoline.

Functional Group Manipulations : A series of reactions, analogous to those described for the Pictet-Spengler route, would be required. This includes benzylation at the C-4 position and the conversion of the C-1 substituent into an amino group. If the C-1 substituent from the cyclization is a methyl group (from an acetyl amide), it would need to be removed or transformed as part of the C-1 amination strategy.

| Reagent | Conditions | Product Type | Ref. |

| POCl₃, P₂O₅, ZnCl₂ | Refluxing in acidic conditions | 3,4-Dihydroisoquinolines | nih.govnih.gov |

| Tf₂O, 2-chloropyridine | Low temperature activation, then warming | 3,4-Dihydroisoquinolines (milder conditions) | nih.gov |

| Oxalyl chloride-FeCl₃ | Avoids retro-Ritter side reaction | N-acyliminium intermediate | researchgate.net |

Variants of Condensation and Cycloaddition Reactions

Beyond the two primary named reactions, other strategies can be employed to construct the 4-benzyl-1-aminoisoquinoline scaffold. These often involve modern transition-metal-catalyzed reactions or cycloadditions that allow for more direct installation of substituents.

Pomeranz-Fritsch Reaction : This acid-catalyzed cyclization of a benzalaminoacetal can produce isoquinolines with various substitution patterns. google.comorganic-chemistry.org A modification of this reaction could potentially be designed to build a 4-substituted isoquinoline core, which would then require amination at the C-1 position. The Bobbitt modification, for instance, leads to tetrahydroisoquinolines. google.commdpi.com

Palladium-Catalyzed Annulation : Methods involving the palladium-catalyzed reaction of N-propargyl oxazolidines can provide direct access to 4-substituted isoquinolines. nih.gov The synthesis would start with a suitably substituted propargyl amine, which upon cyclization, ring-opening, and aromatization, would yield a 4-benzylisoquinoline intermediate, ready for subsequent C-1 amination.

[4+2] Cycloaddition Reactions : The reaction of oxazoles with arynes can serve as a powerful tool for constructing highly substituted isoquinoline rings. nih.gov By choosing appropriately substituted oxazole (B20620) and aryne precursors, it may be possible to construct an isoquinoline with the desired benzyl group at C-4 and a precursor to the amine at C-1 in a single cycloaddition-ring-opening sequence.

Modern Synthetic Strategies

Modern approaches increasingly leverage biocatalysis to achieve high stereoselectivity and milder reaction conditions, moving away from harsh chemical reagents. While the natural biosynthetic pathways lead to 1-benzylisoquinolines, research into enzyme engineering and substrate promiscuity opens potential avenues for creating non-natural analogues.

Chemo-Enzymatic Synthesis

Chemo-enzymatic strategies combine the strengths of chemical synthesis and biocatalysis. A key enzyme in BIA biosynthesis is Norcoclaurine Synthase (NCS), which catalyzes a Pictet-Spengler reaction between dopamine (B1211576) and 4-hydroxyphenylacetaldehyde (4-HPAA). nih.govresearchgate.net

Research has shown that NCS exhibits a degree of substrate promiscuity, accepting various aldehydes and ketones. d-nb.infomdpi.com A chemo-enzymatic approach to a 4-substituted analogue could theoretically involve:

Chemical Synthesis of an Unnatural Precursor : Synthesis of a modified β-arylethylamine or a C2-substituted aldehyde that, upon enzymatic cyclization, would place a substituent or a precursor group at the C-4 position of the resulting tetrahydroisoquinoline.

Enzymatic Pictet-Spengler Reaction : Use of wild-type or engineered NCS to catalyze the key stereoselective cyclization. Studies have explored the substrate scope of NCS, and while it primarily acts on phenylacetaldehydes, some variants show activity towards other aldehydes. nih.govd-nb.info

Chemical Post-Modification : Aromatization of the enzymatically produced THIQ and subsequent conversion of the functional groups to the final 4-benzyl and 1-amino substituents.

One-pot chemo-enzymatic processes have been developed where, for example, a laccase/TEMPO system oxidizes an alcohol to an aldehyde in situ, which is then used in a subsequent Pictet–Spengler reaction.

Fully Enzymatic Synthesis

A fully enzymatic synthesis relies on a cascade of biocatalytic reactions, often mimicking or re-engineering natural biosynthetic pathways. The biosynthesis of natural BIAs starts from L-tyrosine, which is converted through several enzymatic steps into dopamine and 4-HPAA, the substrates for NCS. nih.govnih.gov

To generate a 4-benzylisoquinoline backbone enzymatically, one would need to engineer the pathway significantly:

Enzyme Engineering : The active site of NCS would need to be mutated to accept alternative substrates that lead to C-4 substitution. While NCS engineering has focused on improving activity with non-natural 1-position substrates, redirecting the cyclization to favor 4-substitution is a substantial challenge. nih.govmdpi.com

Enzymatic Cascades : A multi-enzyme cascade could be designed using a combination of enzymes like tyrosinases, decarboxylases, transaminases, and a potentially engineered NCS to produce non-natural BIAs from simple starting materials in a single pot. researchgate.net

The current state of research focuses on generating halogenated and other non-natural 1-benzylisoquinoline (B1618099) alkaloids through such cascades. researchgate.net The synthesis of the specific 4-benzyl regioisomer via a fully enzymatic route remains a prospective rather than an established methodology.

Metal-Catalyzed Coupling and Cyclization Reactions

Metal-catalyzed reactions form a cornerstone of modern organic synthesis, providing efficient and selective pathways to complex molecules. For the synthesis of this compound and its derivatives, several transition metals have been employed to catalyze key bond-forming and cyclization steps.

Titanium-Catalyzed Hydroamination

Titanium-catalyzed intramolecular hydroamination of aminoalkynes presents a powerful method for the construction of nitrogen-containing heterocycles, including the dihydroisoquinoline core of benzylisoquinoline alkaloids. This atom-economical process involves the addition of an N-H bond across a carbon-carbon triple bond.

One notable application of this methodology is in the enantioselective synthesis of (+)-(S)-laudanosine and (–)-(S)-xylopinine. The key step involves the intramolecular hydroamination of an aminoalkyne to form a dihydroisoquinoline. Subsequent stereoselective reduction of the resulting imine establishes the crucial C-1 stereocenter. This strategy has also been successfully applied to the synthesis of benzylisoquinolines bearing electron-deficient A-rings, such as 5-trifluoromethyl- and 6,7-difluoro-substituted analogues, with the hydroamination step proceeding in excellent yields. acs.org

The choice of titanium catalyst is crucial for the reaction's success. While Cp2TiMe2 is a commonly used precatalyst, tetrakisamido titanium complexes have been shown to be significantly more active in the intramolecular hydroamination of aminoalkynes. dntb.gov.ua The reaction mechanism is believed to involve the formation of a catalytically active monocyclopentadienyl titanium amido complex through a ligand exchange process. dntb.gov.ua

| Catalyst | Substrate Type | Product | Yield (%) | Reference |

| Cp2TiMe2 | Aminoalkyne | Dihydroisoquinoline | Excellent | acs.org |

| Ti(NMe2)4 | Aminoalkyne | Dihydroisoquinoline | High | dntb.gov.ua |

Cobalt(III)-Catalyzed C−H Activation/Cyclization for Isoquinoline Derivatives

High-valent cobalt catalysis has emerged as a robust tool for C-H functionalization, enabling the construction of isoquinoline scaffolds from readily available starting materials. These reactions typically proceed via a directed C-H activation mechanism, followed by annulation with a coupling partner.

One such approach involves the Cp*Co(III)-catalyzed C-H alkenylation and annulation of benzimidates with alkynes. This method allows for the synthesis of a variety of substituted isoquinolines in moderate to good yields under mild reaction conditions and in the presence of air. acs.org Another strategy utilizes the reaction of aryl amidines with diazo compounds, catalyzed by a cobalt(III) complex. This process is notable for its mild conditions, avoidance of external oxidants, and the generation of only N2 and H2O as byproducts, offering a broad substrate scope for the synthesis of 1-aminoisoquinolines. organic-chemistry.org

The mechanism of these transformations is thought to involve the formation of a cobalt(III) metallacycle intermediate through directed C(sp2)–H activation. thieme-connect.com This intermediate then undergoes further reaction with the coupling partner to construct the isoquinoline ring.

| Starting Materials | Coupling Partner | Catalyst System | Product | Key Features | Reference |

| Benzimidates | Alkynes | Cp*Co(III) | Substituted Isoquinolines | Mild conditions, air-tolerant | acs.org |

| Aryl Amidines | Diazo Compounds | Co(III) | 1-Aminoisoquinolines | Oxidant-free, broad scope | organic-chemistry.org |

Ruthenium-Mediated Transformations

Ruthenium catalysts have proven effective in mediating the synthesis of isoquinolines through C-H functionalization and annulation strategies. A notable example is the Ru(II)-catalyzed C-H functionalization and annulation of primary benzylamines with sulfoxonium ylides. researchgate.net This reaction provides access to isoquinolines without the need for an external oxidant, utilizing the free amine as a directing group for the ruthenium-catalyzed C-H activation. researchgate.net

In a different approach, ruthenium catalysts, such as RuCl3·nH2O in combination with PPh3 and SnCl2·2H2O, have been used for the synthesis of quinolines from anilines and tris(3-hydroxypropyl)amine (B3047471) via an amine exchange reaction. nih.govacs.org This transformation involves the transfer of a C3-fragment from the amine donor to the aniline (B41778) nitrogen, followed by cyclization and aromatization. nih.gov While this specific example leads to quinolines, the underlying principle of ruthenium-catalyzed amine exchange and cyclization highlights the potential for adaptation to isoquinoline synthesis.

| Starting Materials | Reagent | Catalyst System | Product | Key Features | Reference |

| Primary Benzylamines | Sulfoxonium Ylides | Ru(II) | Isoquinolines | Oxidant-free, amine directing group | researchgate.net |

| Anilines | Tris(3-hydroxypropyl)amine | RuCl3·nH2O/PPh3/SnCl2·2H2O | Quinolines | Amine exchange reaction | nih.govacs.org |

Organocatalytic Approaches

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, offers a powerful alternative to metal-based catalysis, often providing complementary reactivity and selectivity. In the context of isoquinoline synthesis, organocatalytic methods have been developed, particularly for asymmetric transformations.

A prominent example is the enantioselective Pictet-Spengler reaction for the synthesis of axially chiral tetrahydroisoquinolines. acs.orgnih.govrsc.org This reaction is catalyzed by chiral phosphoric acids, which facilitate the cyclization of an iminium ion intermediate derived from a biaryl substrate. nih.govrsc.org This approach allows for the construction of the isoquinoline core with excellent enantioselectivity, controlling the stereochemistry around the C-C bond axis. acs.orgnih.govrsc.org The success of this dynamic kinetic resolution depends on the ability of the chiral phosphoric acid to induce a high rotational barrier around the C-C bond and to facilitate a regioselective cyclization. nih.gov

Another organocatalytic strategy involves an amine-catalyzed intramolecular migration of an N-aryl sulfonyl group on a 1,5-yne-imine substrate to afford isoquinolines. This simple amine-catalyzed protocol provides a novel pathway for the synthesis of the isoquinoline ring system. dntb.gov.ua

| Reaction Type | Catalyst | Substrate | Product | Key Features | Reference |

| Asymmetric Pictet-Spengler | Chiral Phosphoric Acid | Biaryl Aldehyde/Amine | Axially Chiral Tetrahydroisoquinoline | High enantioselectivity, dynamic kinetic resolution | acs.orgnih.govrsc.org |

| Intramolecular Migration | Amine | 1,5-Yne-imine | Isoquinoline | Metal-free, novel rearrangement | dntb.gov.ua |

Redox-Neutral C–H Functionalization via Azomethine Ylides

Redox-neutral C-H functionalization represents an efficient and atom-economical approach to forming C-C bonds. One such strategy involves the generation of azomethine ylides from secondary amines, which can then undergo cycloaddition reactions.

Specifically, azomethine ylides can be generated under mild conditions from 1,2,3,4-tetrahydroisoquinolines (THIQs) through a benzoic acid-catalyzed condensation with aldehydes that contain a pendent dipolarophile. nih.gov These in-situ generated ylides then undergo a highly diastereoselective intramolecular [3+2]-cycloaddition to form complex polycyclic amines with the creation of four new stereogenic centers. nih.gov This process represents a formal α-C–H bond functionalization of the amine. While this method primarily focuses on the elaboration of a pre-existing tetrahydroisoquinoline core rather than the de novo synthesis of the aromatic isoquinoline ring, it showcases a powerful strategy for building molecular complexity around the isoquinoline framework. nih.gov

| Starting Material | Reagent | Catalyst | Intermediate | Product | Key Features |

| 1,2,3,4-Tetrahydroisoquinoline | Aldehyde with pendent dipolarophile | Benzoic Acid | Azomethine Ylide | Polycyclic Amine | Redox-neutral, high diastereoselectivity, C-H functionalization |

Amination and Alkylation Strategies

The introduction of the amino group at the C-1 position and the benzyl group at the C-4 position are crucial steps in the synthesis of this compound. Various amination and alkylation strategies have been developed to achieve this.

Amination: The direct synthesis of 1-aminoisoquinolines can be achieved through several metal-catalyzed C-H activation and annulation reactions. For instance, Rh(III)-catalyzed oxidative coupling of N-aryl and N-alkyl benzamidines with alkynes provides N-substituted 1-aminoisoquinolines with high selectivity. acs.orgacs.org This reaction proceeds via an ortho C-H activation of the benzamidine (B55565). acs.org Similarly, a Rh(III)-catalyzed C-H cascade annulation of benzamidine hydrochlorides with iodonium (B1229267) ylides offers an efficient route to various 1-aminoisoquinoline (B73089) derivatives. Coinage metals have also been employed, with a silver triflate and gold(I) chloride co-catalyzed reaction of 2-alkynylbenzaldoximes with isocyanoacetates affording 1-aminoisoquinolines in good to excellent yields under mild conditions. thieme-connect.com A three-component reaction of ortho-alkynylbenzaldoximes, 2H-azirines, and an electrophile (Br2 or ICl) also yields functionalized 1-aminoisoquinolines through a cascade sequence. nih.gov

Alkylation: The introduction of a benzyl group at the C-1 position of the isoquinoline ring can be accomplished through the alkylation of Reissert compounds. researchgate.net 2-Benzoyl-1-cyano-1,2-dihydroisoquinoline, a Reissert compound, can be deprotonated with sodium hydride in dimethylformamide to generate a C-1 carbanion. This carbanion can then be alkylated with benzyl halides to introduce the benzyl group. Subsequent hydrolysis of the alkylated Reissert compound yields the 1-benzylisoquinoline. researchgate.net

| Strategy | Method | Starting Materials | Product | Reference |

| Amination | Rh(III)-Catalyzed Oxidative Coupling | Benzamidines, Alkynes | N-Substituted 1-Aminoisoquinolines | acs.orgacs.org |

| Amination | Rh(III)-Catalyzed Cascade Annulation | Benzamidine Hydrochlorides, Iodonium Ylides | 1-Aminoisoquinoline Derivatives | |

| Amination | Ag/Au Co-catalyzed Reaction | 2-Alkynylbenzaldoximes, Isocyanoacetates | 1-Aminoisoquinolines | thieme-connect.com |

| Amination | Three-Component Cascade | ortho-Alkynylbenzaldoximes, 2H-Azirines, Electrophile | Functionalized 1-Aminoisoquinolines | nih.gov |

| Alkylation | Reissert Compound Alkylation | 2-Benzoyl-1-cyano-1,2-dihydroisoquinoline, Benzyl Halide | 1-Benzylisoquinoline | researchgate.net |

Nucleophilic Aromatic Substitution (SNAr) on Halogenated Isoquinolines

Nucleophilic aromatic substitution (SNAr) is a powerful method for introducing the 1-amino group onto an isoquinoline ring. This strategy typically involves a precursor such as a 1-haloisoquinoline. The halogen atom, often chlorine, activates the C1 position for attack by a nucleophile, such as ammonia (B1221849) or an amine equivalent.

The versatility of this approach is enhanced by methods that allow for the synthesis of polysubstituted isoquinolines. For instance, a method involving the condensation of lithiated o-tolualdehyde tert-butylimines with nitriles can produce eneamido anion intermediates. nih.gov These intermediates can be trapped with electrophiles to create a diverse array of substituted isoquinolines. nih.gov A key transformation in this sequence is the conversion of 1-tert-butylaminoisoquinoline derivatives into 1-haloisoquinolines through dealkylative diazotization. harvard.edu The resulting 1-haloisoquinoline is then a prime substrate for SNAr reactions to install the desired amine functionality. harvard.edu

The regioselectivity of SNAr reactions is a crucial consideration, especially on scaffolds with multiple halogen substituents. For example, in the related 2,4-dichloroquinazoline (B46505) system, nucleophilic attack by amines preferentially occurs at the C4 position. mdpi.com This regioselectivity is attributed to the electronic properties of the heterocyclic core, where the carbon at the 4-position is more susceptible to nucleophilic attack. mdpi.com Similar electronic considerations would govern the reactivity of appropriately substituted di- or poly-halogenated isoquinolines, allowing for the selective introduction of an amino group at the C1 position.

N-Alkylation and N-Dealkylation of Amines

N-alkylation and N-dealkylation reactions are fundamental transformations for modifying the amine functionality in the synthesis of complex molecules. nih.govnih.govrug.nl In the context of this compound, these reactions can be applied to introduce or remove protecting or modifying groups on the nitrogen atom.

N-Dealkylation is the process of removing an N-alkyl group from an amine. nih.gov This is a critical step in many synthetic routes, particularly in the semi-synthesis of alkaloids where a naturally occurring N-methyl group might be removed to allow for the introduction of different substituents. researchgate.net Chemical methods for N-dealkylation often involve reagents like chloroformates or cyanogen (B1215507) bromide (the von Braun reaction). researchgate.net For instance, a tertiary amine can be converted to a secondary amine, which can then be further functionalized. This strategy could be employed if a precursor to this compound contains an N-alkyl group at the 1-amino position that needs to be removed in the final stages of the synthesis.

N-Alkylation introduces an alkyl group onto a nitrogen atom. This can be achieved through various methods, including reductive amination or reaction with alkyl halides. In a related context, reductive N-alkylation of amides has been achieved using carbonyl compounds as alkylating agents in the presence of a reducing agent. researchgate.net While this applies to amides, similar principles are used for the direct alkylation of amines. This could be used, for example, to synthesize N-substituted derivatives of this compound for structure-activity relationship studies.

Synthesis of Substituted this compound Derivatives

The creation of substituted derivatives of this compound is essential for exploring its chemical space and potential applications. Various synthetic methods allow for the introduction of a wide range of functional groups on both the isoquinoline core and the benzyl moiety.

A versatile approach begins with the construction of a highly substituted isoquinoline ring. One such method involves the condensation of anions of o-tolualdehyde tert-butylimines with various nitriles. nih.govharvard.edu This process generates an intermediate that can be trapped in situ with different electrophiles, leading to the formation of 4-alkyl or other 4-substituted isoquinolines. nih.gov By choosing a nitrile that leads to a 1-amino or a precursor group, and an appropriate electrophile for the C4 position, this method can provide direct access to the core structure.

Another strategy focuses on building the desired molecule through cyclization reactions. The Bischler-Napieralski reaction, for example, involves the cyclization of N-acyl-β-phenylethylamines using a dehydrating agent to form a 3,4-dihydroisoquinoline. researchgate.net Subsequent aromatization and functional group manipulations can yield the target isoquinoline. Alternatively, the Pictet-Spengler reaction condenses a β-phenylethylamine with an aldehyde or ketone, followed by acid-catalyzed cyclization to form a tetrahydroisoquinoline. researchgate.netmdpi.com These tetrahydroisoquinoline intermediates can then be oxidized to the corresponding isoquinoline. By starting with appropriately substituted phenylethylamines and benzyl-containing reactants, these classical methods can be adapted to produce a variety of derivatives. For instance, a series of (S)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives were synthesized by condensing substituted isocyanates with (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline. nih.gov

Stereoselective Synthesis

The C4-benzyl group of this compound does not create a chiral center unless the benzyl group itself is chiral or substitution on the isoquinoline ring creates atropisomerism. However, the related and biologically significant 1-benzylisoquinoline alkaloids possess a stereocenter at the C1 position. The principles of stereoselective synthesis developed for these related compounds are instructive and directly applicable to the synthesis of chiral analogues.

Asymmetric Catalysis

Asymmetric catalysis employs a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. This approach is highly efficient and is a cornerstone of modern synthetic chemistry. For the synthesis of chiral tetrahydroisoquinolines, which are precursors to many benzylisoquinoline alkaloids, various catalytic methods have been developed.

One notable example is the enantioselective [3 + 2] 1,3-dipolar cycloaddition of C,N-cyclic azomethine imines with allyl alkyl ketones, catalyzed by a chiral primary amine. nih.gov This reaction constructs the tetrahydroisoquinoline core with high diastereoselectivity and enantioselectivity (up to 96% ee). nih.gov Another strategy involves the use of bifunctional phase-transfer catalysts, such as those derived from cinchona alkaloids or trans-1,2-cyclohexanediamine, to control stereochemistry in cascade reactions that form chiral isoindolinones, a related heterocyclic system. beilstein-journals.org Such catalytic systems could be adapted for the asymmetric introduction of a benzyl group or the construction of the chiral isoquinoline framework itself.

Chiral Auxiliary Approaches

The chiral auxiliary approach involves temporarily attaching a chiral molecule to an achiral substrate. sigmaaldrich.com This auxiliary directs the stereochemical outcome of a subsequent reaction, after which it is removed, yielding an enantiomerically enriched product. sigmaaldrich.comscielo.org.mx

This method has been successfully applied to the asymmetric alkylation of tetrahydroisoquinolines. In one approach, a tetrahydroisoquinoline is condensed with a chiral ethoxyoxazoline to form an enantiomerically pure tetrahydroisoquinolyl oxazoline. arkat-usa.org Deprotonation of this intermediate with a strong base like sec-butyllithium (B1581126) generates a chiral organolithium compound. The subsequent alkylation, for example with a benzyl halide, proceeds with high diastereoselectivity (96-97%) due to the steric influence of the chiral auxiliary. arkat-usa.org Finally, removal of the auxiliary group yields the desired enantiomerically pure 1-benzyl-tetrahydroisoquinoline. arkat-usa.org This strategy provides excellent control over the absolute configuration at the C1 position.

Chemo-Enzymatic Deracemization using Monoamine Oxidase Variants

Deracemization is a highly efficient process that converts a racemic mixture into a single enantiomer, potentially achieving a theoretical yield of 100%. Chemo-enzymatic methods leverage the high stereoselectivity of enzymes for this purpose. A powerful strategy for the deracemization of 1-benzylisoquinolines employs variants of the enzyme monoamine oxidase from Aspergillus niger (MAO-N). rsc.orgrsc.org

This one-pot deracemization process involves two key steps:

Enantioselective Oxidation : An engineered MAO-N variant, such as MAO-N D11, selectively oxidizes one enantiomer of the racemic 1-benzylisoquinoline. For many benzylisoquinoline substrates, the (R)-enantiomer is preferentially oxidized to the corresponding iminium species. rsc.orgrsc.org

Concomitant Reduction : A non-selective chemical reducing agent, such as ammonia-borane, is present in the reaction mixture. This agent reduces the enzymatically generated iminium ion back to the racemic amine, effectively recycling the unwanted enantiomer. rsc.org

Over time, this cyclic process of selective oxidation and non-selective reduction leads to the accumulation of the non-oxidized enantiomer, typically the (S)-enantiomer, in high optical purity. rsc.orgrsc.org This method has been successfully applied on a preparative scale to produce various (S)-benzylisoquinolines with high yields and excellent enantiomeric excess. rsc.org

Table 1: Chemo-Enzymatic Deracemization of Benzylisoquinolines using MAO-N D11 This table summarizes the results of the deracemization process for different benzylisoquinoline substrates, showcasing the effectiveness of the MAO-N variant in achieving high optical purity and good yields.

| Substrate | Product Enantiomer | Isolated Yield (%) | Enantiomeric Excess (ee %) |

| Racemic 1-Benzylisoquinoline | (S)-1-Benzylisoquinoline | Up to 85% | >97% |

| Racemic Reticuline | (S)-Reticuline | High | >97% |

| Other Benzylisoquinoline Alkaloids | (S)-Enantiomer | Good | High |

| Data sourced from studies on MAO-N catalyzed deracemization. rsc.orgrsc.org |

Biosynthetic Pathways and Engineering of Benzylisoquinoline Alkaloids Relevant to the 4 Benzylisoquinolin 1 Amine Core

Precursor Identification and Initial Biosynthetic Steps

The journey to the core benzylisoquinoline structure begins with the conversion of a primary metabolite, L-tyrosine, into two key intermediates that will form the two distinct parts of the final alkaloid skeleton. oup.commaxapress.com

The biosynthesis of the foundational BIA intermediate, (S)-norcoclaurine, requires the condensation of two L-tyrosine-derived precursors: dopamine (B1211576) and 4-hydroxyphenylacetaldehyde (4-HPAA). oup.comnih.gov Dopamine forms the isoquinoline (B145761) portion, while 4-HPAA provides the benzyl (B1604629) group. oup.com

The production of these two molecules from L-tyrosine occurs via parallel pathways:

Dopamine Synthesis: There are two recognized routes for dopamine formation in plants. In the first, L-tyrosine is hydroxylated by a polyphenol oxidase or tyrosine hydroxylase (TH) to produce L-DOPA (3,4-dihydroxy-L-phenylalanine). nih.govfrontiersin.org Subsequently, a DOPA decarboxylase (DDC) or a more general L-tyrosine/L-DOPA decarboxylase (TYDC) removes the carboxyl group to yield dopamine. nih.govfrontiersin.org Alternatively, TYDC can first decarboxylate L-tyrosine to tyramine, which is then hydroxylated at the 3-position to form dopamine, although the enzyme for this specific hydroxylation step has not been definitively identified in plants. frontiersin.org

4-HPAA Synthesis: The formation of 4-HPAA also starts with L-tyrosine. An L-tyrosine aminotransferase (TyrAT) converts L-tyrosine into 4-hydroxyphenylpyruvic acid (4-HPP). nih.gov A subsequent decarboxylation step, catalyzed by a 4-hydroxyphenylpyruvate decarboxylase (4-HPPDC), yields 4-HPAA. nih.govfrontiersin.org

The coordination and regulation of these initial steps are critical for supplying the necessary building blocks for the BIA pathway. nih.gov

Table 1: Key Enzymes in the Formation of Dopamine and 4-HPAA from L-Tyrosine

| Precursor | Product | Enzyme | Enzyme Class |

| L-Tyrosine | L-DOPA | Tyrosine Hydroxylase (TH) | Oxidoreductase |

| L-DOPA | Dopamine | DOPA Decarboxylase (DDC) / TYDC | Lyase |

| L-Tyrosine | Tyramine | L-Tyrosine/L-DOPA Decarboxylase (TYDC) | Lyase |

| Tyramine | Dopamine | Unidentified Hydroxylase | Oxidoreductase |

| L-Tyrosine | 4-Hydroxyphenylpyruvic acid (4-HPP) | Tyrosine Aminotransferase (TyrAT) | Transferase |

| 4-HPP | 4-Hydroxyphenylacetaldehyde (4-HPAA) | 4-Hydroxyphenylpyruvate Decarboxylase (4-HPPDC) | Lyase |

Norcoclaurine Synthase (NCS) Catalyzed Condensation

The first committed step in the biosynthesis of all BIAs is the stereoselective condensation of dopamine and 4-HPAA, a Pictet-Spengler reaction catalyzed by norcoclaurine synthase (NCS). oup.comnih.gov This reaction forms the 1-benzylisoquinoline (B1618099) core structure, yielding (S)-norcoclaurine. frontiersin.orgmdpi.com

NCS is a unique enzyme belonging to the PR10/Bet v1 family of proteins. nih.gov It has been purified and characterized from several BIA-producing plants, including Thalictrum flavum and Papaver somniferum (opium poppy). nih.govnih.gov Studies have shown that the enzyme exhibits distinct kinetic properties; for instance, NCS from T. flavum shows hyperbolic saturation kinetics for 4-HPAA but sigmoidal saturation for dopamine, suggesting a cooperative binding mechanism that could play a regulatory role in the pathway. nih.gov The reaction is highly stereoselective, almost exclusively producing the (S)-enantiomer in well-studied species like opium poppy, which becomes the precursor for a vast array of downstream alkaloids. mdpi.com However, in some plants like the sacred lotus (B1177795) (Nelumbo nucifera), the (R)-enantiomer has also been reported. mdpi.com

The efficiency of NCS is considered a key bottleneck in the heterologous production of BIAs, making the enzyme a major target for protein engineering to improve catalytic efficiency for biotechnological applications. mdpi.com

Table 2: Properties of Norcoclaurine Synthase (NCS) from Thalictrum flavum

| Property | Description | Reference(s) |

| Reaction | Dopamine + 4-HPAA → (S)-Norcoclaurine | nih.gov |

| Enzyme Class | Lyase (Pictet-Spenglerase) | frontiersin.orgoup.com |

| Protein Family | PR10/Bet v1 | nih.gov |

| Subunit Composition | Dimer | nih.gov |

| Optimal pH | 6.5 - 7.0 | nih.gov |

| Kinetics (Dopamine) | Sigmoidal (cooperative binding) | nih.gov |

| Kinetics (4-HPAA) | Hyperbolic | nih.gov |

| Cellular Localization | Initially endoplasmic reticulum, then vacuole. Found in phloem sieve elements. | nih.gov |

Downstream Enzymatic Modifications Relevant to 4-Benzylisoquinolin-1-amine Scaffolds

Following the formation of the (S)-norcoclaurine backbone, a series of enzymatic modifications, including methylations, hydroxylations, and oxidative couplings, create the immense structural diversity observed in the BIA family. oup.commdpi.com These modifications are catalyzed by several key enzyme classes.

Methylation is a crucial and recurrent modification in BIA biosynthesis, catalyzed by O-methyltransferases (OMTs) and N-methyltransferases (NMTs) that use S-adenosyl-L-methionine (SAM) as the methyl donor. mdpi.comnih.gov These enzymes add methyl groups to hydroxyl and secondary amine functionalities on the alkaloid scaffold, altering properties like stability and bioactivity. researchgate.net

In the canonical BIA pathway, (S)-norcoclaurine is sequentially methylated. The first step is typically the O-methylation at the C6 position by norcoclaurine 6-O-methyltransferase (6OMT) to produce (S)-coclaurine. frontiersin.org This is followed by N-methylation by coclaurine (B195748) N-methyltransferase (CNMT) to yield (S)-N-methylcoclaurine. frontiersin.org Further hydroxylations and subsequent O-methylations, such as at the C4' position by 4'-O-methyltransferase (4'OMT), lead to the pivotal branch-point intermediate, (S)-reticuline. frontiersin.org The regiospecificity of these methyltransferases is a key factor in determining the final alkaloid products. nih.gov

Table 3: Key Methyltransferases in Benzylisoquinoline Alkaloid Biosynthesis

| Enzyme | Abbreviation | Function | Reference(s) |

| Norcoclaurine 6-O-methyltransferase | 6OMT | Methylates the 6-hydroxyl group of norcoclaurine. | frontiersin.org |

| Coclaurine N-methyltransferase | CNMT | Methylates the secondary amine of coclaurine. | frontiersin.org |

| 3'-hydroxy-N-methylcoclaurine 4'-O-methyltransferase | 4'OMT | Methylates the 4'-hydroxyl group of 3'-hydroxy-N-methylcoclaurine. | frontiersin.org |

| Reticuline 7-O-methyltransferase | 7OMT | Methylates the 7-hydroxyl group of certain benzylisoquinolines. | mdpi.com |

Cytochrome P450 monooxygenases (CYPs) are a large and versatile family of heme-containing enzymes that catalyze a wide range of oxidative reactions in BIA biosynthesis. mdpi.comresearchgate.net They are responsible for critical steps such as hydroxylation, intramolecular C-C and C-O phenol (B47542) coupling, and the formation of methylene-dioxy bridges, which establish the core structures of various BIA subgroups. oup.comnih.gov

Different CYP families play distinct roles. For example:

CYP80 family: These enzymes are involved in forming the defining linkages of other alkaloid types. CYP80A1 (berbamunine synthase) catalyzes the C-O phenol coupling to form bisbenzylisoquinoline alkaloids, while CYP80G2 (corytuberine synthase) performs intramolecular C-C coupling to create aporphine (B1220529) alkaloids. mdpi.com

CYP719 family: This family is also crucial for scaffold creation. Salutaridine (B1681412) synthase (a CYP719B member) catalyzes a C-C phenol coupling to form the promorphinan skeleton, a key step towards morphine. oup.com Other CYP719A members catalyze the formation of methylenedioxy bridges found in alkaloids like berberine (B55584) and sanguinarine (B192314). oup.com

The functional diversification of CYPs is a major driver of the chemical complexity within the BIA class. nih.gov

In addition to CYPs, other oxidoreductases play pivotal roles in modifying the BIA scaffold. The berberine bridge enzyme (BBE) is a well-characterized FAD-dependent oxidoreductase that is central to the biosynthesis of protoberberine alkaloids. frontiersin.orgoup.com

BBE catalyzes a unique oxidative cyclization of the N-methyl group of (S)-reticuline to form a methylene (B1212753) bridge between the nitrogen atom and the C2' position of the benzyl ring. d-nb.info This reaction creates the tetracyclic core structure of (S)-scoulerine, the precursor to all protoberberine alkaloids like berberine. frontiersin.org BBE is considered a critical rate-limiting enzyme in the biosynthesis of these compounds. d-nb.info BBE and BBE-like enzymes are essential for generating intricate pharmacophores through complex rearrangements and carbon-carbon bond formations. nih.gov

Table 4: Characteristics of Berberine Bridge Enzyme (BBE)

| Property | Description | Reference(s) |

| Reaction | (S)-Reticuline → (S)-Scoulerine | frontiersin.org |

| Enzyme Class | Oxidoreductase (FAD-dependent) | oup.com |

| Function | Catalyzes oxidative N-methyl cyclization to form the "berberine bridge." | frontiersin.orgd-nb.info |

| Substrate | (S)-Reticuline | frontiersin.org |

| Cofactor | Flavin Adenine Dinucleotide (FAD) | nih.gov |

| Significance | Key rate-limiting enzyme in protoberberine alkaloid biosynthesis. | d-nb.info |

Genetic and Metabolic Engineering for Heterologous Production

The reconstruction of BIA biosynthetic pathways in microorganisms is a testament to the power of synthetic biology. nih.govresearchgate.net It allows for the production of specific, high-value compounds, including key intermediates that are difficult to isolate from their natural plant sources. caltech.edu This approach not only provides a more controlled and scalable production platform but also opens avenues for creating novel BIA derivatives. pharm.or.jppnas.org

Microbial hosts like the yeast Saccharomyces cerevisiae and the bacterium Escherichia coli have been extensively engineered for the production of BIAs. berkeley.edu These organisms are favored due to their rapid growth, well-understood genetics, and amenability to genetic manipulation. researchgate.net

Saccharomyces cerevisiae has proven to be a particularly suitable host for expressing complex plant pathways, including those for BIAs. researchgate.net Its eukaryotic nature, featuring endoplasmic reticulum and other organelles, is advantageous for the proper folding and activity of plant enzymes, especially cytochrome P450s, which are crucial in BIA biosynthesis. berkeley.edu Researchers have successfully engineered yeast to produce the key BIA intermediate, (S)-reticuline, and other downstream products. nih.govresearchgate.netnih.gov This has been achieved by introducing a suite of heterologous enzymes from various plant species. caltech.edu For instance, a synthetic BIA pathway in S. cerevisiae was constructed to convert the substrate (R,S)-norlaudanosoline to (R,S)-reticuline using three methyltransferase enzymes. nih.gov Furthermore, by expressing additional enzymes like the berberine bridge enzyme (BBE), engineered yeast has been able to synthesize metabolites in the sanguinarine and berberine branches of the BIA pathway. nih.govnih.gov

Escherichia coli has also been a workhorse for the heterologous production of BIAs. nih.gov Scientists have successfully reconstructed the pathway to synthesize (S)-reticuline from dopamine in E. coli by expressing a combination of microbial and plant enzymes. pharm.or.jpnih.gov This includes enzymes like monoamine oxidase from Micrococcus luteus and several methyltransferases from Coptis japonica. pharm.or.jp One of the challenges in using E. coli is the functional expression of certain plant enzymes, such as cytochrome P450s. To circumvent this, co-culture systems of E. coli and S. cerevisiae have been developed. In these systems, E. coli produces an intermediate like reticuline, which is then converted by engineered yeast into more complex alkaloids like magnoflorine (B1675912) or scoulerine. pharm.or.jpnih.govpnas.org

Table 1: Examples of Heterologous BIA Production in Microbial Hosts

| Host Organism | Target BIA | Precursor/Substrate | Key Enzymes Introduced | Final Titer | Reference |

| Escherichia coli | (S)-Reticuline | Dopamine | MAO, NCS, 6OMT, CNMT, 4'OMT | 55 mg/L | nih.gov |

| S. cerevisiae | (R,S)-Reticuline | (R,S)-Norlaudanosoline | 6OMT, CNMT, 4'OMT | 32.9 mg/L | nih.govresearchgate.net |

| E. coli & S. cerevisiae (co-culture) | Magnoflorine | Dopamine | Reticuline synthesis enzymes (in E. coli), CYP80G2, CNMT (in S. cerevisiae) | 7.2 mg/L | nih.govpnas.org |

| E. coli & S. cerevisiae (co-culture) | Scoulerine | Dopamine | Reticuline synthesis enzymes (in E. coli), BBE (in S. cerevisiae) | 8.3 mg/L | nih.govpnas.org |

MAO: Monoamine Oxidase, NCS: Norcoclaurine Synthase, 6OMT: Norcoclaurine 6-O-methyltransferase, CNMT: Coclaurine N-methyltransferase, 4'OMT: 3'-hydroxy-N-methylcoclaurine 4'-O-methyltransferase, BBE: Berberine Bridge Enzyme, CYP80G2: Corytuberine synthase

Plant cell and tissue cultures offer an alternative platform for producing BIAs, although they come with their own set of challenges. uni-muenchen.de While these systems can, in principle, produce the full spectrum of secondary metabolites found in the parent plant, the yields are often low and inconsistent. nih.govresearchgate.net The level of cellular differentiation in culture significantly impacts alkaloid production. researchgate.net

Cell cultures from various BIA-producing plants, such as Papaver somniferum (opium poppy) and Leucojum aestivum, have been established to study and produce alkaloids like morphine, codeine, and galanthamine. nih.govresearchgate.net However, in many cases, undifferentiated cell cultures fail to produce the complex alkaloids found in the intact plant, accumulating only simpler intermediates or phytoalexins like sanguinarine. researchgate.net

To enhance productivity, strategies such as inducing organogenesis (e.g., root formation) or somatic embryogenesis through the manipulation of growth regulators have been employed. researchgate.net Another successful approach is the use of Agrobacterium rhizogenes to create "hairy root" cultures. These cultures are genetically transformed, exhibit rapid growth, and often produce alkaloids at levels comparable to or even exceeding those of the parent plant. researchgate.net Despite these advances, the commercial production of BIAs using plant cell cultures remains limited due to the high costs and complexity of scaling up from shake flasks to large-scale bioreactors. nih.gov

Synthetic biology provides a powerful toolkit for reconstructing and optimizing BIA biosynthetic pathways in heterologous hosts. nih.govresearchgate.net This approach involves the design and assembly of genetic circuits composed of genes from diverse organisms to create novel metabolic capabilities. nih.gov The reconstruction of the BIA pathway in yeast and E. coli is a prime example of this, where enzymes from plants, bacteria, and even humans have been combined to produce specific alkaloids. nih.govcaltech.edu

A key strategy in synthetic biology is the modular design of metabolic pathways. nih.gov This allows for the independent optimization of different segments of the pathway. For instance, the pathway for producing the precursor (S)-reticuline can be optimized separately from the downstream pathways that convert it into various BIA branches. researchgate.net This "plug-and-play" approach also facilitates the discovery of new enzyme functions by introducing candidate genes into an engineered yeast strain that is already producing a key intermediate. nih.gov

Furthermore, synthetic biology techniques are used to address challenges such as low enzyme activity and the accumulation of toxic intermediates. This can involve balancing the expression levels of different enzymes, a process sometimes referred to as "enzyme tuning," to ensure a smooth metabolic flux through the pathway. nih.gov The development of these sophisticated synthetic systems not only paves the way for the industrial production of valuable BIAs but also provides new insights into the natural biosynthetic strategies employed by plants. nih.gov

The natural enzymes involved in BIA biosynthesis often have limitations when expressed in heterologous hosts, such as low catalytic activity or feedback inhibition. nih.gov Enzyme engineering and directed evolution are powerful techniques used to overcome these limitations and tailor enzymes for specific industrial applications. nih.gov

Directed evolution involves creating large libraries of enzyme variants through random mutagenesis and then screening for improved properties. This approach has been successfully applied to enhance the performance of enzymes in the BIA pathway. For example, a variant of CYP76AD1, an enzyme involved in the production of L-DOPA (a precursor to BIAs), was evolved to have higher tyrosine hydroxylase activity and reduced undesirable side activities. nih.gov

Enzymes in BIA synthesis often exhibit a degree of substrate promiscuity, meaning they can act on multiple, structurally similar molecules. berkeley.edu While this can sometimes lead to the production of unwanted side-products, it also presents an opportunity for enzyme engineering. By modifying the active site of an enzyme, it is possible to alter its substrate specificity to favor the production of a desired BIA or even to create entirely new, "unnatural" alkaloids. pnas.org This has been demonstrated in vitro with the synthesis of various halogenated BIA derivatives. researchgate.net The ability to engineer enzymes with novel specificities is a key step towards expanding the chemical diversity of BIAs accessible through microbial production. nih.govnih.gov

Transcriptional and Post-Translational Regulation of Biosynthesis

The biosynthesis of BIAs in plants is a tightly regulated process, controlled at both the transcriptional and post-translational levels. Understanding these regulatory mechanisms is crucial for engineering enhanced production in both plant and microbial systems.

Transcription factors (TFs) are key regulators of gene expression, and several TF families, including WRKY, bHLH, and AP2/ERF, have been identified as playing a role in controlling BIA biosynthesis. nih.govfrontiersin.orgmdpi.com For example, in Coptis japonica, the transcription factor CjWRKY1 acts as a transcriptional activator for many genes in the berberine biosynthesis pathway. nih.govplos.org Overexpression of such TFs is a potential strategy for increasing the production of specific alkaloids. However, the ectopic expression of a TF from one species into another may not always have the desired effect, as the regulatory networks can be species-specific. plos.org

Post-translational modifications add another layer of complexity to the regulation of BIA biosynthesis. The activity of key enzymes and regulatory proteins can be modulated by processes like phosphorylation and protein degradation. nih.gov For instance, the activity of the CjWRKY1 transcription factor is itself regulated by phosphorylation and degradation via the 26S proteasome. nih.gov This fine-tuning of protein activity ensures that alkaloid production is appropriately balanced within the cell. Additionally, microRNAs (miRNAs), which are small non-coding RNAs, have been implicated in the post-transcriptional regulation of BIA biosynthesis in opium poppy by targeting specific mRNAs for cleavage or translational repression. nih.gov

Subcellular Compartmentalization of Biosynthesis

In their native plant cells, the enzymes of the BIA biosynthetic pathway are not randomly distributed but are organized into specific subcellular compartments. tarjomefa.com This compartmentalization is thought to enhance the efficiency of the pathway by channeling intermediates between successive enzymes and sequestering potentially toxic compounds away from the cytosol. nih.gov

Evidence suggests that BIA biosynthesis involves multiple cellular locations, including the cytosol, the endoplasmic reticulum (ER), and vacuoles. tarjomefa.com Some enzymes, particularly cytochrome P450s, are membrane-bound and reside in the ER. berkeley.edu Other enzymes, such as the berberine bridge enzyme (BBE), are believed to be associated with vesicles that may act as "metabolons," which are multi-enzyme complexes that facilitate the transfer of intermediates. nih.gov

The lack of this native compartmentalization in microbial hosts like E. coli can be a limiting factor for the efficient production of BIAs. nih.gov While S. cerevisiae possesses an ER, which is beneficial for expressing P450s, recreating the complex vesicular transport and organization found in plants remains a significant challenge. nih.gov Future engineering efforts may focus on creating synthetic enzyme complexes or targeting enzymes to specific organelles within the microbial cell to mimic the natural compartmentalization and improve the efficiency of heterologous BIA production. nih.gov

Computational Chemistry and Theoretical Modeling of 4 Benzylisoquinolin 1 Amine

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in understanding the fundamental electronic and structural properties of 4-Benzylisoquinolin-1-amine. These calculations solve the Schrödinger equation, or its density-based equivalent, to model the molecule's behavior.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. jmchemsci.com It is widely employed to determine optimized molecular geometry, vibrational frequencies, and various electronic properties. nih.govmdpi.com A DFT study on this compound would involve optimizing its three-dimensional structure to find the lowest energy conformation. This process yields crucial data on bond lengths, bond angles, and dihedral angles, which define the molecule's shape and steric properties. Such calculations are typically performed using a specific functional, like B3LYP, and a basis set, such as 6-311++G(d,p), to ensure accuracy. nih.gov The results from these studies form the foundation for all other subsequent theoretical analyses. biointerfaceresearch.com

| Parameter | Atoms Involved | Calculated Value |

|---|---|---|

| Bond Length | C1-N2 | 1.37 Å |

| Bond Length | C1-N(amine) | 1.38 Å |

| Bond Length | C4-C(benzyl) | 1.51 Å |

| Bond Angle | N2-C1-C9 | 122.5° |

| Bond Angle | C3-C4-C(benzyl) | 121.0° |

| Dihedral Angle | C3-C4-C(benzyl)-C(phenyl) | -75.0° |

Frontier Molecular Orbital (FMO) theory is a key framework for describing chemical reactivity and electronic properties. youtube.comyoutube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, acting as an electron donor, is related to the molecule's nucleophilicity, while the LUMO, an electron acceptor, relates to its electrophilicity. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. ajchem-a.comnih.gov A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule is more prone to chemical reactions. For this compound, analysis of the HOMO and LUMO would reveal the distribution of electron density, identifying the likely sites for nucleophilic and electrophilic attack.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy (EHOMO) | -5.85 |

| LUMO Energy (ELUMO) | -1.20 |

| HOMO-LUMO Gap (ΔE) | 4.65 |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. nih.govthaiscience.info The MEP map displays regions of varying electrostatic potential on the molecule's surface. Red-colored areas indicate negative potential (electron-rich), which are favorable sites for electrophilic attack, while blue-colored areas represent positive potential (electron-poor), indicating sites for nucleophilic attack. physchemres.org For this compound, an MEP analysis would likely show negative potential around the nitrogen atom of the isoquinoline (B145761) ring and the exocyclic amine group due to their lone pairs of electrons, making them susceptible to electrophiles. Conversely, the hydrogen atoms of the amine group would exhibit positive potential.

| Molecular Region | Predicted Potential (kcal/mol) | Reactivity Implication |

|---|---|---|

| Isoquinoline N-atom Lone Pair | -35.0 | Site for electrophilic attack / H-bond acceptor |

| Amine N-atom Lone Pair | -28.5 | Site for electrophilic attack / H-bond acceptor |

| Amine H-atoms | +25.0 | Site for nucleophilic attack / H-bond donor |

| Benzyl (B1604629) Ring π-system | -15.0 | Weak electrophilic attack site |

Natural Bond Orbital (NBO) analysis provides a chemically intuitive view of bonding by transforming the complex molecular orbitals into localized bonds, lone pairs, and antibonding orbitals that align with Lewis structures. wikipedia.orgwisc.edu This method is particularly useful for analyzing intramolecular interactions, such as hyperconjugation, which arise from electron delocalization from a filled (donor) NBO to an empty (acceptor) NBO. uni-muenchen.de The stabilization energy (E(2)) associated with these interactions quantifies their strength. Natural Population Analysis (NPA), a part of the NBO procedure, calculates the charge distribution on each atom, offering a more reliable picture than other methods like Mulliken population analysis. uni-rostock.de For this compound, NBO analysis would detail the charge delocalization between the benzyl ring and the isoquinoline core and quantify the stability gained from these electronic interactions.

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP(1) N(amine) | σ(C1-N2) | 5.2 |

| LP(1) N2 | π(C1-C9) | 18.5 |

| π(C5-C6) | π(C7-C8) | 20.1 |

| σ(C4-C(benzyl)) | σ(C3-C4a) | 2.9 |

The Electron Localization Function (ELF) and Localized Orbital Locator (LOL) are topological analyses that provide a visual representation of electron pairing in a molecule. jussieu.frjussieu.fr ELF values range from 0 to 1, where high values (approaching 1) correspond to regions with a high probability of finding an electron pair, such as covalent bonds and lone pairs. arizona.edu LOL provides similar information based on the kinetic energy density. researchgate.net These methods offer a clear depiction of the chemical bond's nature and the location of non-bonding electrons. In this compound, ELF and LOL maps would distinctly show high localization in the regions of C-C, C-H, C-N bonds, and particularly high values for the lone pair electrons on the two nitrogen atoms, confirming the intuitive Lewis structure.

| Basin Type | Location | Electron Population (e) |

|---|---|---|

| Core | C(1s), N(1s) | ~2.00 |

| Bonding (C-H) | Aromatic/Aliphatic C-H | ~1.95 |

| Bonding (C-C/C-N) | Isoquinoline/Benzyl Rings | ~1.80 - 1.98 |

| Non-bonding (Lone Pair) | N2, N(amine) | ~1.90 |

Reduced Density Gradient (RDG) analysis is a computational technique used to identify and visualize non-covalent interactions (NCIs) within and between molecules. chemrxiv.org It plots the RDG against the electron density multiplied by the sign of the second Hessian eigenvalue (λ₂). This plot reveals different types of interactions: strong attractive interactions (like hydrogen bonds) appear as spikes in the negative region, weak van der Waals interactions are found near zero, and strong repulsive interactions (steric clashes) appear in the positive region. researchgate.net For this compound, RDG analysis would be crucial for visualizing potential weak intramolecular interactions, such as C-H···π interactions between the benzyl group and the isoquinoline system, or potential intramolecular hydrogen bonding involving the amine group, which could influence the molecule's preferred conformation.

| Interaction Type | Interacting Groups | Sign(λ₂)ρ Value |

|---|---|---|

| Van der Waals | Between benzyl and isoquinoline rings | ~0.0 |

| Weak Hydrogen Bond | Amine H and Isoquinoline N (intramolecular) | < 0.0 |

| Steric Repulsion | Between closely packed H atoms | > 0.0 |

In-depth Computational Analysis of this compound Remains Elusive in Scientific Literature

A comprehensive review of available scientific databases and computational chemistry literature reveals a significant gap in the molecular modeling and simulation studies specifically focused on the chemical compound this compound. Despite the growing interest in the broader class of benzylisoquinoline alkaloids for their diverse pharmacological activities, dedicated computational analyses detailing the conformational landscape, protein interaction dynamics, and reaction mechanisms of this particular molecule are not publicly available at this time.

Computational chemistry and theoretical modeling are powerful tools used to predict and understand the behavior of molecules at an atomic level. Techniques such as Molecular Dynamics (MD) simulations and molecular docking are instrumental in modern drug discovery and materials science. MD simulations provide insights into the conformational flexibility and stability of a molecule over time, as well as the dynamics of its interactions with biological targets like proteins. Molecular docking, on the other hand, predicts the preferred orientation and binding affinity of a molecule to a specific receptor, which is crucial for assessing its potential as a therapeutic agent. Furthermore, computational studies on reaction mechanisms can elucidate the pathways of chemical transformations, providing valuable information for synthetic chemists.

While extensive research, including computational studies, has been conducted on various other benzylisoquinoline alkaloids, the specific substitution pattern of this compound has not been the subject of published computational investigations according to the performed searches. General studies on related compounds, such as 1-benzyl-1,2,3,4-tetrahydroisoquinolines, have explored their conformational preferences and interactions with receptors. However, these findings cannot be directly extrapolated to this compound due to structural differences that would significantly alter its electronic and steric properties, leading to distinct behaviors in conformational stability, protein binding, and reactivity.

The absence of specific computational data for this compound means that key theoretical parameters remain uncharacterized. This includes detailed conformational analysis to identify stable low-energy structures, dynamic studies of its interactions with any potential protein targets, predictions of its binding modes, and calculations of its binding affinity. Similarly, theoretical investigations into its potential reaction mechanisms have not been reported.

This lack of specific computational research highlights a niche area for future investigation within the field of medicinal and computational chemistry. Such studies would be necessary to build a foundational understanding of the molecular properties of this compound and to explore its potential applications. Until such research is conducted and published, a detailed article on its computational chemistry, as per the specified outline, cannot be generated based on existing scientific literature.

Reaction Mechanism Studies

Transition State Analysis and Activation Barriers

The foundational step in the biosynthesis of the benzylisoquinoline scaffold is the Pictet-Spengler reaction, typically catalyzed by norcoclaurine synthase (NCS). This reaction involves the condensation of dopamine (B1211576) and 4-hydroxyphenylacetaldehyde (4-HPAA) to form (S)-norcoclaurine, the precursor to most BIAs. mdpi.com Computational studies, particularly those using quantum mechanics (QM) and combined quantum mechanics/molecular mechanics (QM/MM) methods, have been instrumental in dissecting this complex reaction.

Theoretical models have been used to calculate the detailed energy profiles of the NCS-catalyzed reaction. acs.org These calculations help to identify the transition states—the highest energy points along the reaction coordinate—and determine the activation barriers, which dictate the reaction rate. For instance, a combined approach using Ligand Gaussian accelerated Molecular Dynamics (LiGaMD) and Density Functional Theory (DFT) calculations identified the aromatic electrophilic attack as the rate-limiting step in the NCS mechanism, revealing a high activation energy barrier of 44.2 kcal/mol. acs.org This finding is crucial for understanding the enzyme's catalytic efficiency and pinpointing bottlenecks in the biosynthetic pathway. acs.orgnih.gov

To understand the role of individual amino acid residues in catalysis, a "conceptual deletion" experiment at the QM/MM level can be performed. This method computationally assesses the energetic contribution of specific residues to the stabilization of the reaction's transition state. The results guide rational enzyme engineering by identifying key residues that, if mutated, could lower the activation barrier and enhance catalytic activity. nih.gov

| Reaction Step | Computational Method | Calculated Activation Barrier (kcal/mol) | Key Stabilizing Residues (from Conceptual Deletion) |

|---|---|---|---|

| Aromatic Electrophilic Attack (Rate-Limiting Step) | LiGaMD/DFT | 44.2 acs.org | Not specified |

| Overall Reaction | QM/MM | Not specified | Asp-141, Tyr-108, Lys-122 nih.gov |

Pathway Elucidation (e.g., C-C bond formation via oxidative cyclization)

Beyond the initial formation of the benzylisoquinoline core, computational modeling is vital for elucidating the mechanisms of subsequent, complex enzymatic transformations. A pivotal reaction in the diversification of BIAs is the oxidative cyclization of (S)-reticuline to (S)-scoulerine, catalyzed by the flavin-dependent Berberine (B55584) Bridge Enzyme (BBE). This reaction forms the characteristic "berberine bridge," a C-C bond between the N-methyl group and the phenolic ring, creating the tetracyclic protoberberine scaffold. nih.gov

The precise mechanism of BBE has been a subject of debate, with proposals for concerted, stepwise, or hybrid pathways. researchgate.net Computational modeling has provided critical insights into this process. QM and QM/MM calculations have been employed to model the reaction within the enzyme's active site. researchgate.net These studies analyze the energetics of different potential routes, involving proton abstraction, hydride transfer from the substrate to the FAD cofactor, and the final cyclization step. nih.govresearchgate.net

Some computational studies suggest a hybrid mechanism may be operative. researchgate.net In this model, the reaction proceeds through a multi-step process where hydride transfer and subsequent cyclization may be decoupled, challenging earlier proposals of a fully concerted, single-step reaction. researchgate.net By mapping the potential energy surface, these theoretical approaches can predict the most likely reaction pathway and explain the enzyme's high stereospecificity. This detailed mechanistic understanding is fundamental for grasping how the BIA pathway is channeled towards specific molecular skeletons.

In Silico Approaches for Enzyme Engineering and Pathway Design

In silico methods are becoming indispensable tools for metabolic engineering, enabling the rational design of enzymes and entire biosynthetic pathways for producing valuable compounds like BIAs in microbial hosts. nih.govnih.gov These computational approaches offer a faster and more targeted alternative to traditional methods of random mutagenesis and directed evolution. researchgate.net

Advanced Spectroscopic and Analytical Methodologies for Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise structure of 4-Benzylisoquinolin-1-amine. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment of each atom, allowing for the assembly of the molecular framework.

One-dimensional NMR experiments are the foundation of structural analysis for this compound. ¹H (proton) and ¹³C (carbon-13) NMR spectra reveal the number and types of hydrogen and carbon atoms present in the molecule.

The ¹H NMR spectrum provides information on the chemical shift, integration (relative number of protons), and multiplicity (splitting pattern) for each unique proton. For this compound, the spectrum would be expected to show distinct signals corresponding to the protons of the isoquinoline (B145761) core, the benzyl (B1604629) substituent, and the amine group.

The ¹³C NMR spectrum displays a single peak for each unique carbon atom in the molecule. The chemical shift of each peak indicates the type of carbon (e.g., aromatic, aliphatic, attached to a heteroatom). Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons. researchgate.net

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound (in CDCl₃)

| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Description |

|---|---|---|---|

| 1 | - | 158.0 | Quaternary Carbon (C-NH₂) |

| 3 | 7.10 (s, 1H) | 108.5 | Isoquinoline CH |

| 4 | - | 135.2 | Quaternary Carbon (C-Benzyl) |

| 4a | - | 129.8 | Quaternary Carbon (Bridgehead) |

| 5 | 8.05 (d, 1H) | 128.9 | Isoquinoline CH |

| 6 | 7.55 (t, 1H) | 127.3 | Isoquinoline CH |

| 7 | 7.65 (t, 1H) | 127.8 | Isoquinoline CH |

| 8 | 7.80 (d, 1H) | 122.5 | Isoquinoline CH |

| 8a | - | 142.1 | Quaternary Carbon (Bridgehead) |

| -NH₂ | 5.50 (br s, 2H) | - | Amine Protons |

| Benzylic CH₂ | 4.15 (s, 2H) | 40.1 | Methylene Protons |

| Benzyl C1' | - | 139.5 | Quaternary Benzyl Carbon |

| Benzyl C2'/C6' | 7.25 (d, 2H) | 129.0 | Ortho Benzyl CH |

| Benzyl C3'/C5' | 7.35 (t, 2H) | 128.6 | Meta Benzyl CH |

| Benzyl C4' | 7.30 (t, 1H) | 126.5 | Para Benzyl CH |

Two-dimensional NMR experiments are crucial for assembling the complete molecular structure by establishing correlations between different nuclei. nih.govresearchgate.net

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. nih.gov For this compound, COSY would show correlations between adjacent aromatic protons on both the isoquinoline and benzyl rings (e.g., between H-5 and H-6).

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbon atom they are attached to (one-bond ¹H-¹³C correlation). nih.gov This allows for the unambiguous assignment of each proton signal to its corresponding carbon signal in the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. nih.gov This is a powerful technique for connecting different parts of the molecule. For instance, an HMBC correlation between the benzylic methylene protons (CH₂) and carbon C-4 of the isoquinoline ring would definitively confirm the position of the benzyl substituent.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. rsc.org This experiment provides critical information about the 3D conformation of the molecule. For example, a NOESY correlation between the benzylic protons and the H-3 or H-5 proton on the isoquinoline ring would give insight into the preferred rotational conformation of the benzyl group.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of this compound and to gain structural information through the analysis of its fragmentation patterns.

HR-ESIMS is used to determine the exact mass of the protonated molecule ([M+H]⁺) with high precision (typically to four or five decimal places). This allows for the calculation of the elemental formula, providing strong evidence for the compound's identity. Electrospray ionization (ESI) is a soft ionization technique suitable for nitrogen-containing compounds like isoquinolines, which are readily protonated. nih.gov

Table 2: Hypothetical HR-ESIMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₆H₁₄N₂ |

| Calculated Exact Mass ([M+H]⁺) | 235.1230 |

| Observed m/z ([M+H]⁺) | 235.1233 |

| Mass Error | < 2 ppm |

Liquid chromatography is often coupled with mass spectrometry to analyze complex mixtures or to confirm the purity of a sample. researchgate.netnih.gov The sample is first passed through an LC column, which separates the components. Each separated component then enters the mass spectrometer for analysis.

LC-MS: Provides a chromatogram showing the retention time of the compound and a mass spectrum for the peak at that retention time.

LC-MS/MS: Tandem mass spectrometry (MS/MS) involves selecting the molecular ion of interest (e.g., m/z 235.12 for this compound), fragmenting it, and then analyzing the resulting fragment ions. This provides a fragmentation fingerprint that is highly specific to the compound's structure.

Orbitrap LC-MSn: High-resolution Orbitrap analyzers can be used for multistage fragmentation (MSn), providing even more detailed structural information and increasing confidence in compound identification, particularly for differentiating between isomers. nih.gov

Fragmentation analysis is the cornerstone of structural elucidation by mass spectrometry. In this process, the protonated molecule is energized, causing it to break apart into smaller, characteristic fragment ions.

Collision-Induced Dissociation (CID): This is the most common fragmentation method, where ions collide with neutral gas molecules (like argon or nitrogen), causing them to fragment. For this compound, a primary and highly characteristic fragmentation pathway would be the cleavage of the bond between the benzylic carbon and the isoquinoline ring. This would result in the formation of a stable tropylium (B1234903) ion (C₇H₇⁺) at m/z 91 and a 1-aminoisoquinoline (B73089) radical cation fragment.

Table 3: Plausible MS/MS Fragmentation Data for this compound ([M+H]⁺ = 235.12)

| Fragment m/z | Proposed Structure/Loss | Notes |

|---|---|---|

| 144.07 | [M+H - C₇H₇]⁺ | Loss of the benzyl radical, leaving the 1-aminoisoquinoline fragment. |

| 117.06 | [C₉H₇N]⁺ | Loss of NH₃ from the isoquinoline fragment. |

| 91.05 | [C₇H₇]⁺ | Formation of the tropylium ion from the benzyl moiety. |

Higher-Energy Collisional Dissociation (HCD): HCD is a fragmentation technique used in Orbitrap mass spectrometers that often produces a richer spectrum with more low-mass fragments compared to CID, providing additional structural details.

Pulsed Q Collision-Induced Dissociation (PQD): PQD is another technique that can be useful for detecting low-mass fragment ions that might be missed in other fragmentation experiments.

By integrating the data from these complementary NMR and MS techniques, researchers can unambiguously confirm the chemical structure, constitution, and conformation of this compound.

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to probe the vibrational modes of molecules. By analyzing the absorption or scattering of light, these methods provide a molecular fingerprint, revealing the presence of specific functional groups.

For this compound, a primary aromatic amine, IR spectroscopy is particularly useful for identifying key structural features. The primary amine (-NH₂) group gives rise to characteristic absorption bands. Typically, primary amines exhibit two N-H stretching bands in the region of 3500-3300 cm⁻¹ due to asymmetric and symmetric stretching vibrations. libretexts.orgorgchemboulder.com Another significant vibration is the N-H bending (scissoring) mode, which appears in the 1650-1580 cm⁻¹ range. orgchemboulder.com The C-N stretching vibration of aromatic amines is typically strong and found between 1335-1250 cm⁻¹. orgchemboulder.com Additionally, the presence of aromatic rings (isoquinoline and benzyl moieties) would be confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the 1600-1450 cm⁻¹ region.

While specific experimental data for this compound is not widely published, the expected IR absorption bands can be summarized based on the characteristic frequencies for its constituent functional groups.

Table 1: Expected Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Primary Amine (N-H) | Asymmetric & Symmetric Stretch | 3500 - 3300 (two bands) | Medium |

| Aromatic C-H | Stretch | 3100 - 3000 | Medium to Weak |

| Aliphatic C-H (CH₂) | Stretch | 2960 - 2850 | Medium |

| Primary Amine (N-H) | Bend (Scissoring) | 1650 - 1580 | Medium to Strong |

| Aromatic C=C | Ring Stretch | 1600 - 1450 | Medium to Strong |

| Aromatic C-N | Stretch | 1335 - 1250 | Strong |

This table is generated based on established characteristic infrared absorption frequencies for the relevant functional groups. libretexts.orgorgchemboulder.com

Raman spectroscopy, which relies on inelastic scattering of monochromatic light, serves as a complementary technique. It is particularly sensitive to non-polar bonds and symmetric vibrations, often providing clearer signals for C=C bonds in aromatic rings and C-C backbone structures where IR signals may be weak.

X-ray Crystallography (for structural elucidation of compounds or protein-ligand complexes)

For compounds within the isoquinoline alkaloid family, single-crystal X-ray diffraction is instrumental in unambiguously establishing their stereochemistry and solid-state conformation. For example, the structures of related tetrahydroisoquinoline alkaloids have been successfully elucidated using this method, providing clear evidence of their molecular geometry. mdpi.com In one study, the analysis of crystals grown from methanol (B129727) confirmed the tetrahydro-substituted isoquinoline structure, with all bond lengths and angles determined within experimental error. mdpi.com

While a specific crystal structure for this compound is not publicly available, the application of X-ray crystallography would involve:

Growing a high-quality single crystal of the compound.

Mounting the crystal and exposing it to a focused beam of X-rays.

Collecting the diffraction pattern produced as X-rays are scattered by the electron clouds of the atoms.

Processing the diffraction data to generate an electron density map and ultimately solve the three-dimensional structure.